molecular formula C24H22F3N3O2 B304222 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

货号 B304222
分子量: 441.4 g/mol
InChI 键: GCNGHUCAMXSTCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial signaling molecule in B cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of various B cell malignancies.

作用机制

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide selectively binds to and inhibits the activity of BTK, a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway, which promote cell survival and proliferation. Inhibition of BTK by 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide leads to the suppression of these pathways and induces apoptosis in B cell malignancies.
Biochemical and Physiological Effects
2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis in B cell malignancies in vitro and in vivo. In preclinical models, 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to inhibit tumor growth and enhance the activity of other chemotherapeutic agents. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.

实验室实验的优点和局限性

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages as a tool for studying BCR signaling and B cell malignancies. It is a potent and selective inhibitor of BTK, which allows for the specific targeting of this pathway. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to enhance the activity of other chemotherapeutic agents, which may have clinical implications. However, 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. Additionally, the long half-life of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide may make it difficult to study its pharmacokinetics in vivo.

未来方向

There are several future directions for the study of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. First, clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in patients with B cell malignancies. These trials will provide important information about the clinical utility of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Second, further preclinical studies are needed to evaluate the potential synergy between 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and other chemotherapeutic agents. Third, the development of new BTK inhibitors with improved pharmacokinetic properties may further enhance the clinical utility of this class of drugs. Finally, the study of BCR signaling and its role in B cell malignancies may lead to the identification of new therapeutic targets and the development of novel drugs.

合成方法

The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 2-methyl-5-nitro-4-(2-trifluoromethylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 6-methylpyridin-2-amine in the presence of a coupling reagent. The resulting intermediate is then reduced to the corresponding amine, which is subsequently treated with 2,4-dichloro-5-fluorophenyl isocyanate to yield 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

科学研究应用

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In vitro and in vivo studies have shown that 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits BCR signaling and induces apoptosis in B cell malignancies. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to enhance the activity of other chemotherapeutic agents, such as ibrutinib and venetoclax, in preclinical models.

属性

产品名称

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

分子式

C24H22F3N3O2

分子量

441.4 g/mol

IUPAC 名称

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H22F3N3O2/c1-13-7-5-12-19(28-13)30-23(32)20-14(2)29-17-10-6-11-18(31)22(17)21(20)15-8-3-4-9-16(15)24(25,26)27/h3-5,7-9,12,21,29H,6,10-11H2,1-2H3,(H,28,30,32)

InChI 键

GCNGHUCAMXSTCS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C(F)(F)F)C(=O)CCC3)C

规范 SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C(F)(F)F)C(=O)CCC3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。